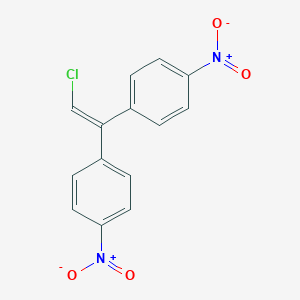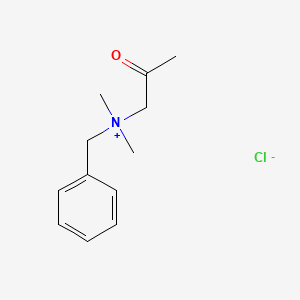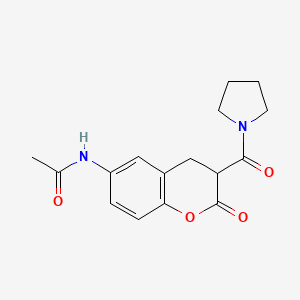
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin is a synthetic organic compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol This compound is a derivative of hydrocoumarin, featuring an acetamido group at the 6-position and a pyrrolidinylcarbonyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with hydrocoumarin as the core structure.
Acetamidation: The 6-position of hydrocoumarin is acetamidated using acetic anhydride and a suitable catalyst under controlled temperature conditions.
Pyrrolidinylcarbonylation: The 3-position is then modified by introducing a pyrrolidinylcarbonyl group through a reaction with pyrrolidine and a carbonylating agent such as phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
6-Acetamido-3-(1-pyrrolidinylcarbonyl)coumarin: Similar structure but lacks the hydrocoumarin core.
6-Acetamido-3-(1-pyrrolidinylcarbonyl)chromen-2-one: Another derivative with a chromen-2-one core.
Uniqueness
6-Acetamido-3-(1-pyrrolidinylcarbonyl)hydrocoumarin is unique due to its specific substitution pattern and the presence of both acetamido and pyrrolidinylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
20862-53-7 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC名 |
N-[2-oxo-3-(pyrrolidine-1-carbonyl)-3,4-dihydrochromen-6-yl]acetamide |
InChI |
InChI=1S/C16H18N2O4/c1-10(19)17-12-4-5-14-11(8-12)9-13(16(21)22-14)15(20)18-6-2-3-7-18/h4-5,8,13H,2-3,6-7,9H2,1H3,(H,17,19) |
InChIキー |
TULNRFGKUDQRHW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=O)C(C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


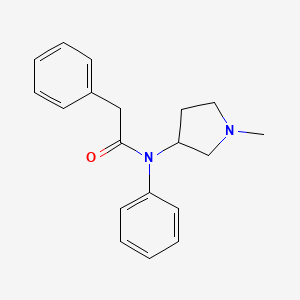
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
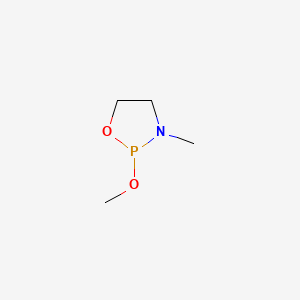
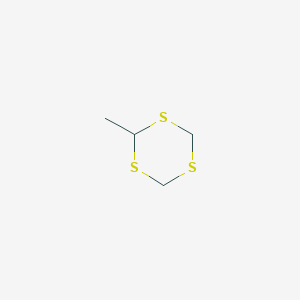
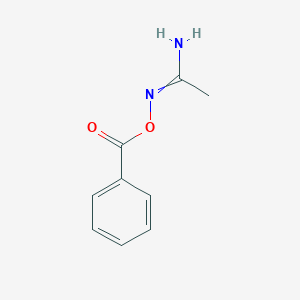

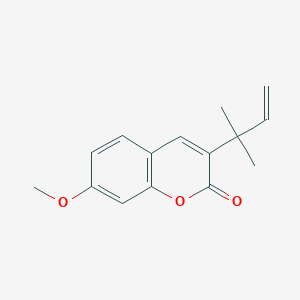
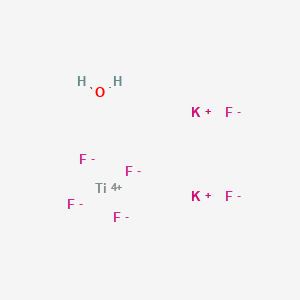
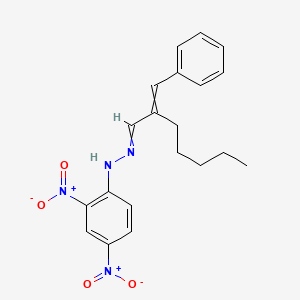
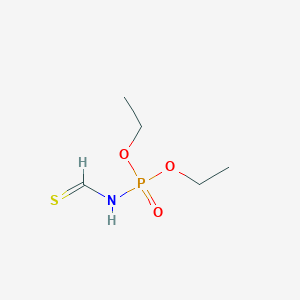

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
